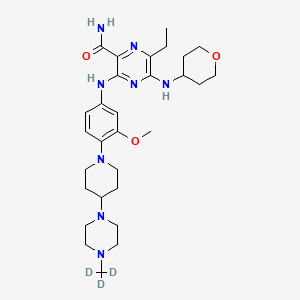
Gilteritinib-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gilteritinib-d3 is a deuterated form of Gilteritinib, a potent and selective tyrosine kinase inhibitor. It is primarily used in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Gilteritinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gilteritinib-d3 involves the incorporation of deuterium atoms into the Gilteritinib molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gilteritinib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Gilteritinib-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Gilteritinib in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of Gilteritinib.
Drug Development: This compound is used in the development of new drugs targeting FLT3 mutations in AML.
Biological Research: It is used to study the biological effects of Gilteritinib on cancer cells and other biological systems.
Mécanisme D'action
Gilteritinib-d3 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the growth and survival of cancer cells. By binding to the FLT3 receptor, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, this compound inhibits other tyrosine kinases such as AXL and ALK, contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.
Quizartinib: A selective FLT3 inhibitor used in clinical trials for AML.
Uniqueness of Gilteritinib-d3
This compound is unique due to its high selectivity and potency against FLT3 mutations. Unlike other FLT3 inhibitors, this compound has shown greater efficacy in overcoming resistance mechanisms and has a favorable safety profile . Its deuterated form allows for more precise pharmacokinetic studies, providing valuable insights into the drug’s metabolism and action .
Propriétés
Formule moléculaire |
C29H44N8O3 |
|---|---|
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
6-ethyl-3-[3-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i2D3 |
Clé InChI |
GYQYAJJFPNQOOW-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC |
SMILES canonique |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


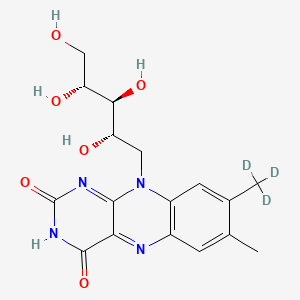
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
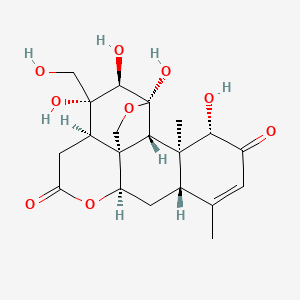
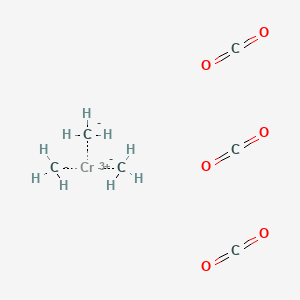

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)

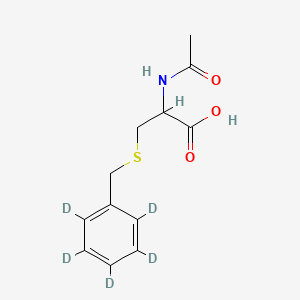
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
